Cholesterylamine

Catalog No.
S562353
CAS No.
2126-93-4
M.F
C27H47N
M. Wt
385.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cholesterylamine

CAS Number

2126-93-4

Product Name

Cholesterylamine

IUPAC Name

(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-amine

Molecular Formula

C27H47N

Molecular Weight

385.7 g/mol

InChI

InChI=1S/C27H47N/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9,18-19,21-25H,6-8,10-17,28H2,1-5H3/t19-,21+,22+,23-,24+,25+,26+,27-/m1/s1

InChI Key

YGPZWPHDULZYFR-DPAQBDIFSA-N

SMILES

Array

Synonyms

3 beta-aminocholesterol, 3-aminocholesterol, cholesterylamine, cholesterylamine, (3alpha)-isomer

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)N)C)C

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)N)C)C

RN given refers to (3beta)-isomer; RN for cpd without isomeric designation not avail 3/92

Cholesterylamine (CAS 2126-93-4) is a highly reactive, cationic sterol derivative that substitutes the 3β-hydroxyl group of native cholesterol with a primary amine. In procurement and material selection, this single structural modification transforms a chemically inert structural lipid into a versatile bioconjugation scaffold and an ionizable formulation component [1]. It is primarily procured by biopharmaceutical developers and materials scientists to streamline the synthesis of lipid-anchored targeting ligands, engineer artificial cell surfaces, and formulate lipid nanoparticles (LNPs) where tunable positive surface charge and enhanced endosomal escape are required for the efficient intracellular delivery of polyanionic nucleic acids [2].

Attempting to substitute cholesterylamine with native cholesterol or generic sterols introduces severe bottlenecks in both process chemistry and formulation performance. From a synthetic standpoint, the 3β-hydroxyl of native cholesterol is unreactive toward standard amine-reactive crosslinkers (e.g., NHS esters, isothiocyanates), forcing manufacturers to utilize highly toxic, multi-step phosgene-based activation protocols (chloroformate formation) to achieve conjugation [1]. In formulation workflows, native cholesterol is electronically neutral and cannot mediate the electrostatic interactions necessary to complex mRNA or siRNA. Furthermore, cholesterylamine exhibits unique intracellular trafficking and significantly slower vesicle exchange kinetics; generic sterols fail to provide the stable membrane anchoring or targeted early endosomal disruption required for advanced intracellular delivery systems [2].

Direct NHS-Ester Conjugation Efficiency vs. Native Cholesterol

Cholesterylamine features a highly reactive 3β-primary amine, enabling direct, single-step amidation with widely available NHS-ester reagents (e.g., DBCO-PEG-NHS) under mild conditions[1]. In contrast, native cholesterol possesses a 3β-hydroxyl group that is completely unreactive toward NHS esters, necessitating harsh, multi-step activation using toxic phosgene equivalents to achieve conjugation. Studies demonstrate that cholesterylamine achieves high coupling yields (e.g., 70-72%) in a single step, significantly streamlining the synthesis of targeted lipid anchors and PEGylated sterols [1].

Evidence DimensionSingle-step NHS-ester conjugation yield
Target Compound Data70-72% yield (direct amidation)
Comparator Or Baseline0% for native cholesterol (requires multi-step chloroformate activation)
Quantified DifferenceElimination of activation steps with >70% direct yield
ConditionsReaction with DBCO-PEG-NHS ester in anhydrous solvent

Eliminates the need for toxic reagents and multi-step syntheses, directly lowering manufacturing costs and improving process safety for lipid conjugates.

Liposomal Surface Charge Modulation vs. Neutral Sterols

In lipid nanoparticle and liposome formulations, the substitution of cholesterol with cholesterylamine fundamentally alters the electrostatic profile of the vesicle. While standard DOPC/cholesterol liposomes exhibit a neutral to slightly negative surface charge, the protonatable primary amine of cholesterylamine drives a significant cationic shift [1]. Quantitative measurements show that incorporating cholesterylamine can shift the zeta potential to highly positive values (e.g., +20 to +25 mV), providing a tunable electrostatic environment [1]. This mimics the behavior of dedicated cationic lipids (like DOTAP) while maintaining the structural stability of a sterol backbone.

Evidence DimensionLiposome Zeta Potential (mV)
Target Compound Data+20 to +25 mV (Cationic shift)
Comparator Or Baseline-8 to 0 mV (DOPC/Cholesterol baseline)
Quantified DifferencePositive shift of >20 mV
ConditionsDOPC liposomes formulated with cholesterylamine vs native cholesterol

Allows formulators to achieve the cationic charge necessary for nucleic acid (mRNA/siRNA) complexation without adding structurally distinct, potentially toxic cationic lipid classes.

Membrane Anchoring Stability and Vesicle Exchange Kinetics

For applications requiring the stable display of targeting ligands or polymers on cell surfaces, the membrane residence time of the lipid anchor is critical. Cholesterylamine exhibits dramatically slower biphasic vesicle exchange kinetics compared to native cholesterol[1]. Quantitative biophysical assays reveal that the 3β-cholesterylamine isomer has a slow-phase exchange half-life of 118.9 hours, whereas free cholesterol exchanges much more rapidly with a monophasic half-life of 256 minutes (4.2 hours) [1]. This extended retention prevents the premature shedding of conjugated payloads.

Evidence DimensionVesicle exchange half-life (t1/2)
Target Compound Data118.9 hours (slow phase)
Comparator Or Baseline256 minutes (4.2 hours) for free cholesterol
Quantified Difference28-fold increase in membrane retention time
ConditionsVesicle exchange kinetic assays in model lipid bilayers

Ensures that lipid-anchored targeting ligands, probes, or therapeutics remain stably attached to target cells or LNPs during prolonged in vivo circulation.

Endosomal Disruption Potency for Cytosolic Delivery

Achieving cytosolic delivery of impermeable payloads requires efficient endosomal escape. Cholesterylamine-linked peptides (such as Chol-EDP) specifically target and disrupt early/recycling endosomes due to the unique intracellular trafficking of the cholesterylamine scaffold [1]. In comparative flow cytometry assays, optimized cholesterylamine-conjugates demonstrated an endosomal disruption EC50 of 0.04 μM, enabling the cytosolic release of highly polar payloads and yielding subnanomolar cytotoxicity (IC50 = 0.11 nM) for delivered antibody-drug conjugates [1]. Standard cholesterol carbamate linkages often route to lysosomes, missing this early escape window.

Evidence DimensionEndosomal disruption potency (EC50)
Target Compound Data0.04 μM (Cholesterylamine-linked peptide)
Comparator Or BaselineStandard carbamate/ester linkages route to lysosomes, exhibiting poor early escape
Quantified DifferenceHighly potent early endosomal disruption at nanomolar concentrations
ConditionsFlow cytometry quantification of endosomal permeabilization in Jurkat cells

Provides a highly efficient, targeted mechanism for the cytosolic delivery of biologics and nucleic acids, overcoming the primary bottleneck in LNP and ADC efficacy.

Single-Step Synthesis of Targeted Lipid Anchors

Procurement of cholesterylamine eliminates multi-step chloroformate activation, allowing process chemists to directly conjugate PEG chains, fluorophores, or targeting antibodies via standard NHS-ester or EDC/NHS coupling with yields exceeding 70% [1].

Nucleic Acid Lipid Nanoparticle (LNP) Formulation

Due to its ability to shift liposomal zeta potential to positive values, cholesterylamine is the ideal structural lipid for LNPs requiring electrostatic complexation of mRNA or siRNA, simultaneously improving endosomal escape without relying entirely on highly toxic synthetic cationic lipids [2].

Cell Surface Engineering and Artificial Receptors

Because of its exceptionally slow vesicle exchange half-life (>100 hours), cholesterylamine is the preferred anchor for displaying glycopolymers or synthetic receptors on live cells, ensuring long-term stability during in vivo circulation [3].

Endosome-Disruptive Antibody-Drug Conjugates (ADCs)

Utilized as a conjugation scaffold for endosomolytic peptides, enabling the precise disruption of early/recycling endosomes to facilitate the cytosolic delivery of cell-impermeable ADC payloads at subnanomolar concentrations[4].

XLogP3

8.3

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

385.370850503 Da

Monoisotopic Mass

385.370850503 Da

Heavy Atom Count

28

Dates

Last modified: 04-14-2024

Explore Compound Types